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Compound of Interest

Compound Name: Ethylcyclobutane

Cat. No.: B8812579 Get Quote

An In-depth Technical Guide to the Spectroscopy of Ethylcyclobutane

This guide provides a comprehensive overview of the spectroscopic data for ethylcyclobutane
(C₆H₁₂), including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and

professionals in drug development and related fields who require detailed spectroscopic

information and experimental methodologies for this compound.

Introduction
Ethylcyclobutane is a cycloalkane with the molecular formula C₆H₁₂ and a molecular weight of

84.16 g/mol . Its structure consists of a four-membered cyclobutane ring substituted with an

ethyl group. Understanding its spectroscopic properties is crucial for its identification,

characterization, and analysis in various chemical and pharmaceutical applications. The CAS

Registry Number for ethylcyclobutane is 4806-61-5.[1][2][3]

Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of ethylcyclobutane provides information about its functional groups

and molecular vibrations. The gas-phase IR spectrum, available from the National Institute of

Standards and Technology (NIST), exhibits characteristic C-H stretching and bending vibrations

for the alkane structure.
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Table 1: Key IR Absorption Bands for Ethylcyclobutane

Wavenumber (cm⁻¹) Intensity Assignment

~2975 Strong
Asymmetric C-H stretching in

CH₃ and CH₂ groups

~2870 Strong
Symmetric C-H stretching in

CH₃ and CH₂ groups

~1465 Medium
CH₂ scissoring and CH₃

asymmetric bending

~1380 Medium
CH₃ symmetric bending

(umbrella mode)

~890 - 920 Variable Cyclobutane ring vibrations

Data sourced from the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

For ethylcyclobutane, ¹H and ¹³C NMR spectra provide information on the chemical

environment of each hydrogen and carbon atom, respectively. While experimental spectra from

a centralized database like the Spectral Database for Organic Compounds (SDBS) were not

available for ethylcyclobutane, typical chemical shift ranges for similar cycloalkanes can be

used for prediction and interpretation.

Predicted ¹H NMR Data for Ethylcyclobutane

Due to the complexity of the overlapping signals and spin-spin coupling in the cyclobutane ring,

a detailed prediction is challenging without experimental data. However, general regions for the

proton signals can be estimated:

-CH₃ group (ethyl): A triplet around 0.8-1.0 ppm.

-CH₂- group (ethyl): A quartet around 1.2-1.5 ppm.
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Cyclobutane ring protons: A series of complex multiplets between 1.5 and 2.2 ppm.

Predicted ¹³C NMR Data for Ethylcyclobutane

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethylcyclobutane

Carbon Atom Predicted Chemical Shift (ppm)

-CH₃ (ethyl) ~12-15

-CH₂- (ethyl) ~28-32

CH (on the ring, attached to ethyl) ~35-40

CH₂ (on the ring, adjacent to substitution) ~22-26

CH₂ (on the ring, opposite to substitution) ~18-22

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethylcyclobutane results in the formation of

a molecular ion (M⁺) and various fragment ions, which are useful for determining its molecular

weight and structure. The mass spectrum is available from the NIST WebBook.[3]

Table 3: Major Fragment Ions in the Mass Spectrum of Ethylcyclobutane

m/z Relative Intensity Proposed Fragment Ion

84 Moderate [C₆H₁₂]⁺ (Molecular Ion)

56 High [C₄H₈]⁺ (Loss of ethylene)

55 High [C₄H₇]⁺ (Loss of ethyl radical)

41 High [C₃H₅]⁺ (Allyl cation)

29 High [C₂H₅]⁺ (Ethyl cation)

28 Base Peak [C₂H₄]⁺ (Ethylene)
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Data sourced from the NIST WebBook.[3]

Experimental Protocols
Infrared (IR) Spectroscopy
A general protocol for obtaining the IR spectrum of a liquid sample like ethylcyclobutane is as

follows:

Sample Preparation: Ensure the sample is pure and dry.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Measurement: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be

prepared and placed in a liquid cell.

Data Acquisition: The spectrum is recorded by passing an infrared beam through the sample.

A background spectrum of the salt plates (or the solvent) is recorded separately and

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample:

Sample Preparation: Dissolve 5-20 mg of ethylcyclobutane in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is

tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Proton decoupling is usually applied during ¹³C NMR acquisition to simplify the spectrum.

Mass Spectrometry (MS)
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A typical protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like

ethylcyclobutane is:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

through a direct inlet system.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Proposed fragmentation of ethylcyclobutane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8812579#ethylcyclobutane-spectroscopy-data-ir-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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